

Enantiomer-Specific Effects of OSU6162 on Neurotransmitter Systems: A Technical Guide

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Compound of Interest

Compound Name: (+)-OSU6162

Cat. No.: B12388262

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

OSU6162 (PNU-96391) is a phenylpiperidine derivative recognized for its unique "monoamine stabilizer" properties, enabling it to modulate dopaminergic and serotonergic neurotransmission depending on the baseline activity of these systems. This activity is stereospecific, with the (S)- and (R)-enantiomers possessing distinct pharmacological profiles. This document provides a comprehensive technical overview of the enantiomer-specific effects of OSU6162 on dopamine and serotonin neurotransmitter systems. It consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows. The evidence indicates that (S)-OSU6162 exhibits higher potency at dopamine D2 receptors, while (R)-OSU6162 demonstrates greater efficacy at serotonin 5-HT2A receptors. This differential activity underlies their distinct behavioral effects and therapeutic potential.

Core Pharmacological Profile: Dopamine and Serotonin Systems

OSU6162 acts as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors.^[1] This dual action is central to its stabilizing effect on locomotor activity, where it stimulates activity in low-dopamine states (e.g., in habituated or reserpinized animals) and inhibits activity in high-dopamine states (e.g., in drug-naïve or amphetamine-treated animals).^{[1][2]} The two

enantiomers, however, achieve this stabilization through different pharmacological weights at their primary targets.

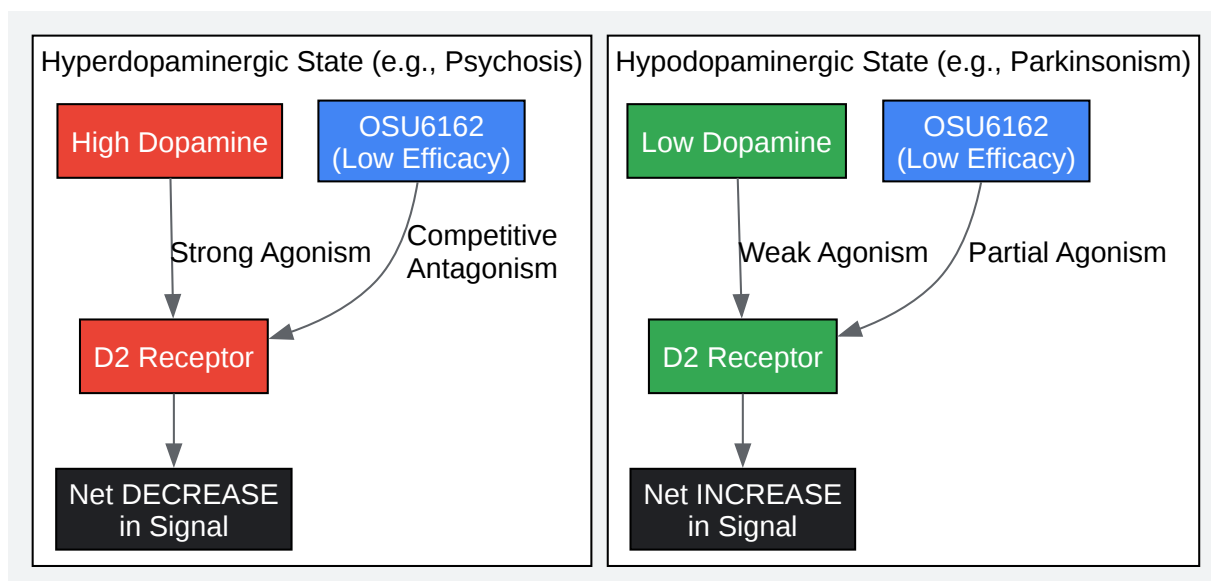
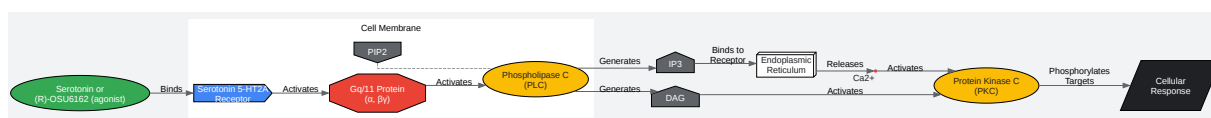
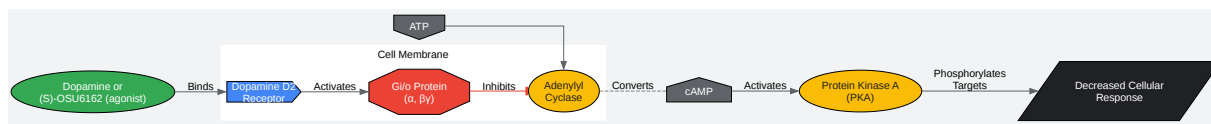
Enantiomer-Specific Effects on the Dopaminergic System

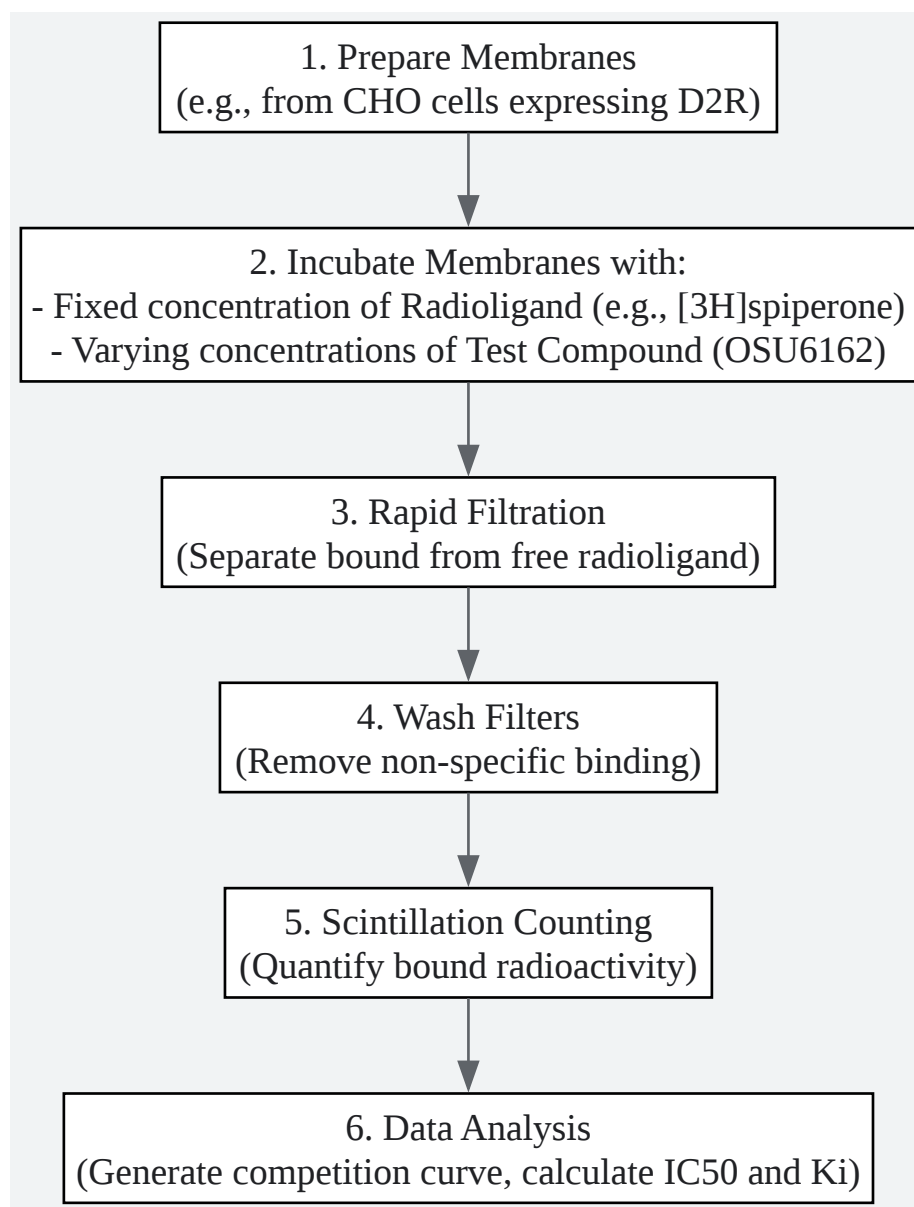
The (S)-enantiomer, (-)-OSU6162, demonstrates a higher affinity and potency for the dopamine D2 receptor compared to its (R)-counterpart.^[1] In vitro functional assays characterize it as a low-efficacy partial agonist.^[1] This profile allows it to act as an antagonist in the presence of high concentrations of dopamine (a hyperdopaminergic state) and as a weak agonist in its absence (a hypodopaminergic state). Some evidence also suggests a complex mechanism involving both allosteric enhancement of dopamine's effect at low concentrations and competitive antagonism at the orthosteric site at higher concentrations.

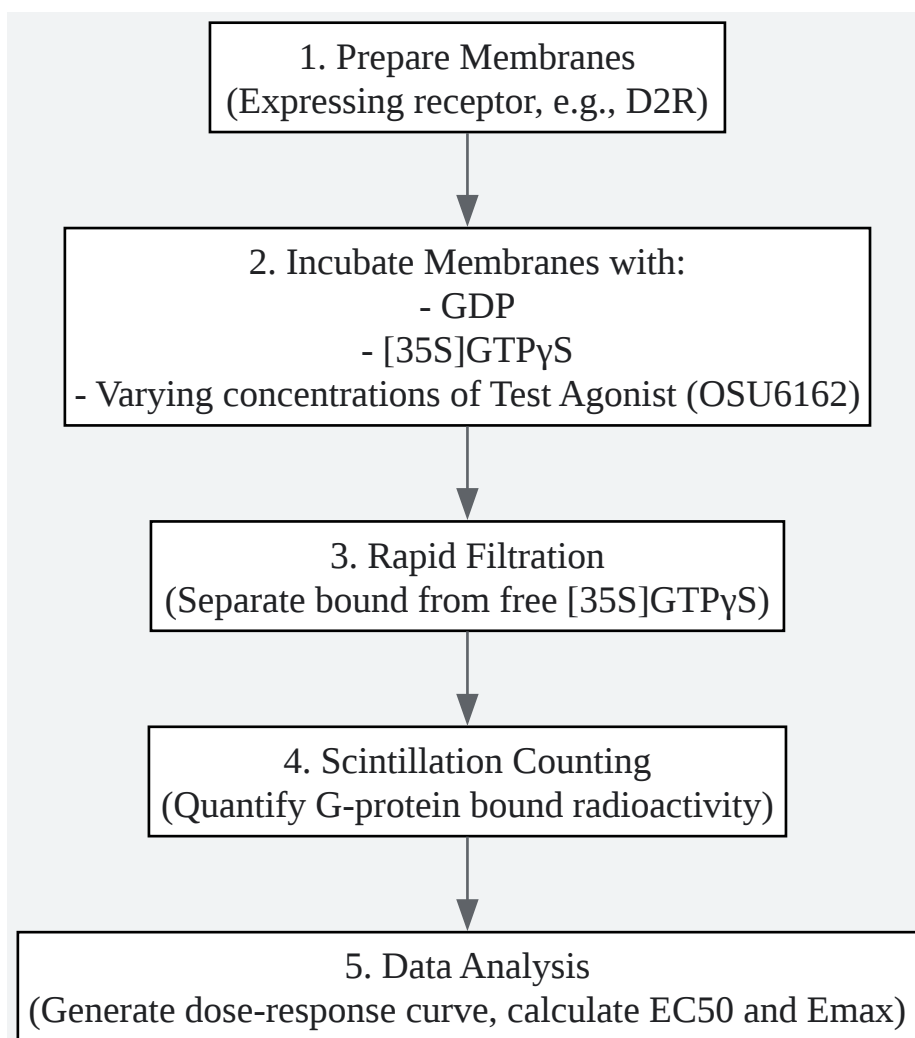
Table 1: Quantitative Pharmacological Data for OSU6162 Enantiomers at the Dopamine D2 Receptor

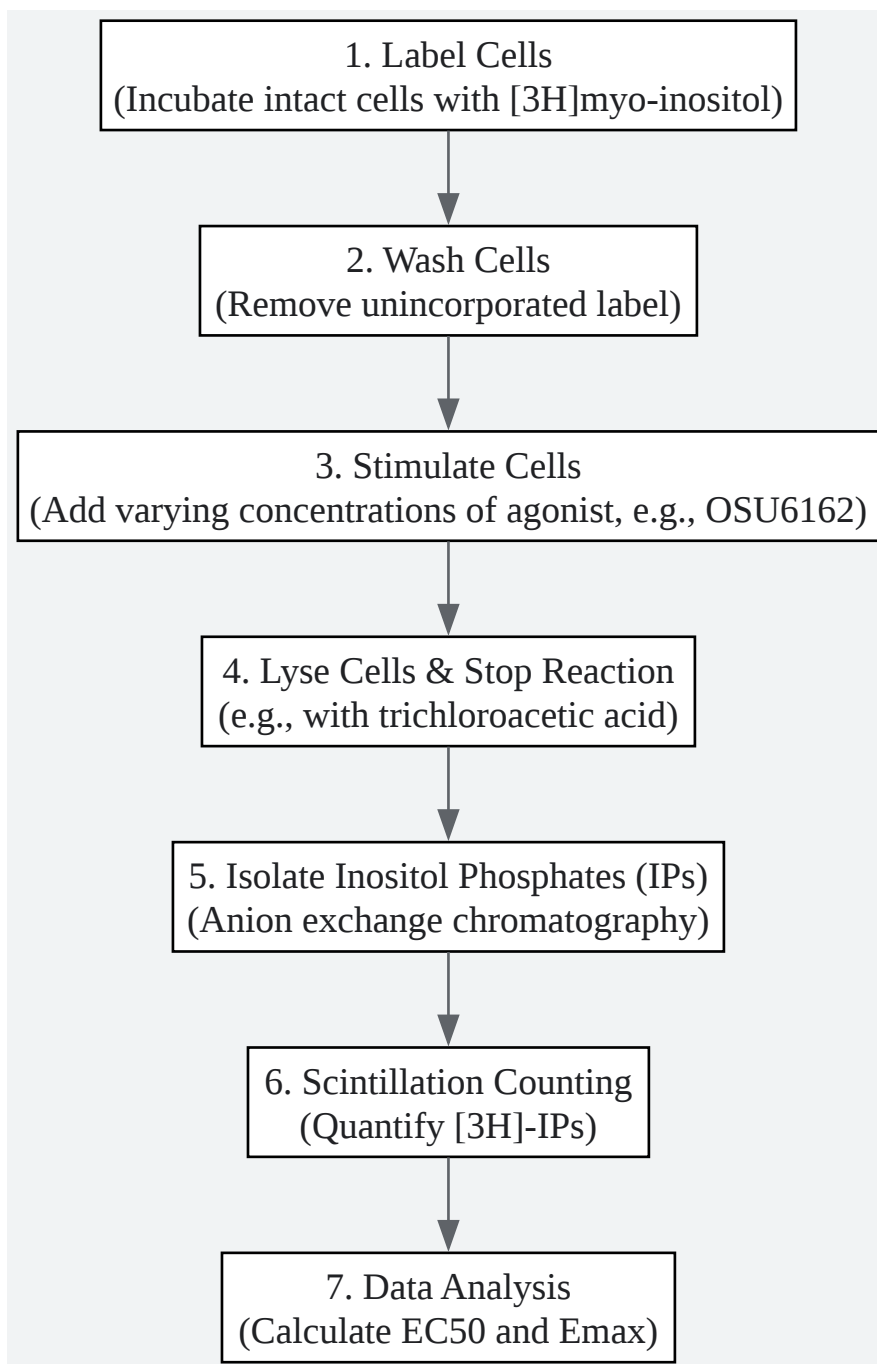
Parameter	(S)-OSU6162	(R)-OSU6162	Radioligand/Assay	Source
Binding Affinity				
Ki	447 nM	Not Reported	[3H]raclopride	[3] (from initial search)
pKi	5.36	< 5	[3H]spiperone	[4] (from initial search)
Functional Activity				
IC50 (Antagonism)	5.8 µM	Not Reported	Dopamine-induced response	[5] (from initial search)
E _{max} (Agonism)	54.3% (relative to Dopamine)	Not Reported	[35S]GTPγS binding (Na ⁺ free)	[4] (from initial search)
In Vivo Activity				
ED50 (D2 Occupancy)	5.27 mg/kg, s.c.	Not Reported	In vivo receptor occupancy	[3] (from initial search)

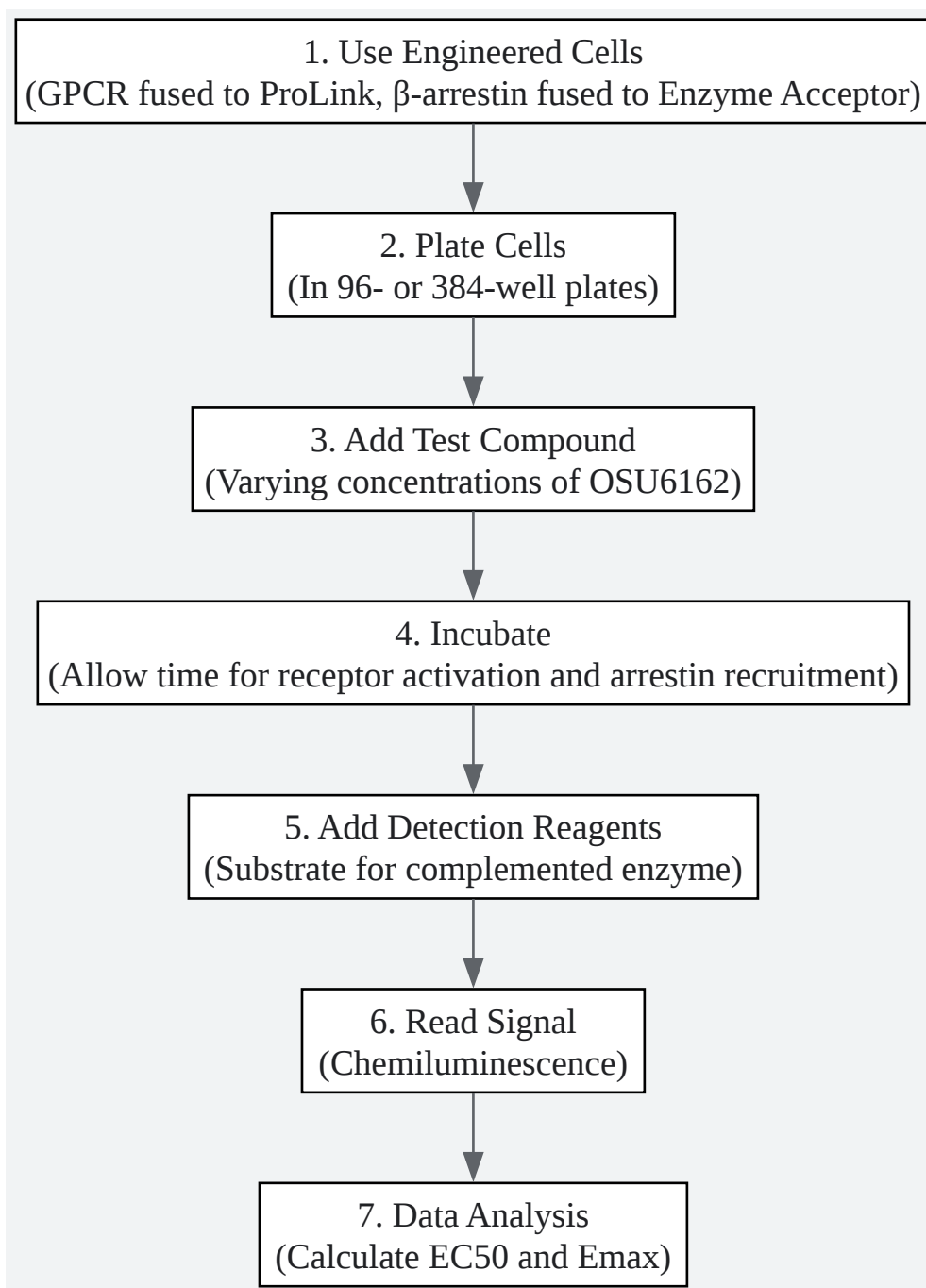
Below is the canonical signaling pathway for the Dopamine D2 receptor, which is a Gi-coupled GPCR. OSU6162's partial agonism modulates the degree of inhibition of adenylyl cyclase.

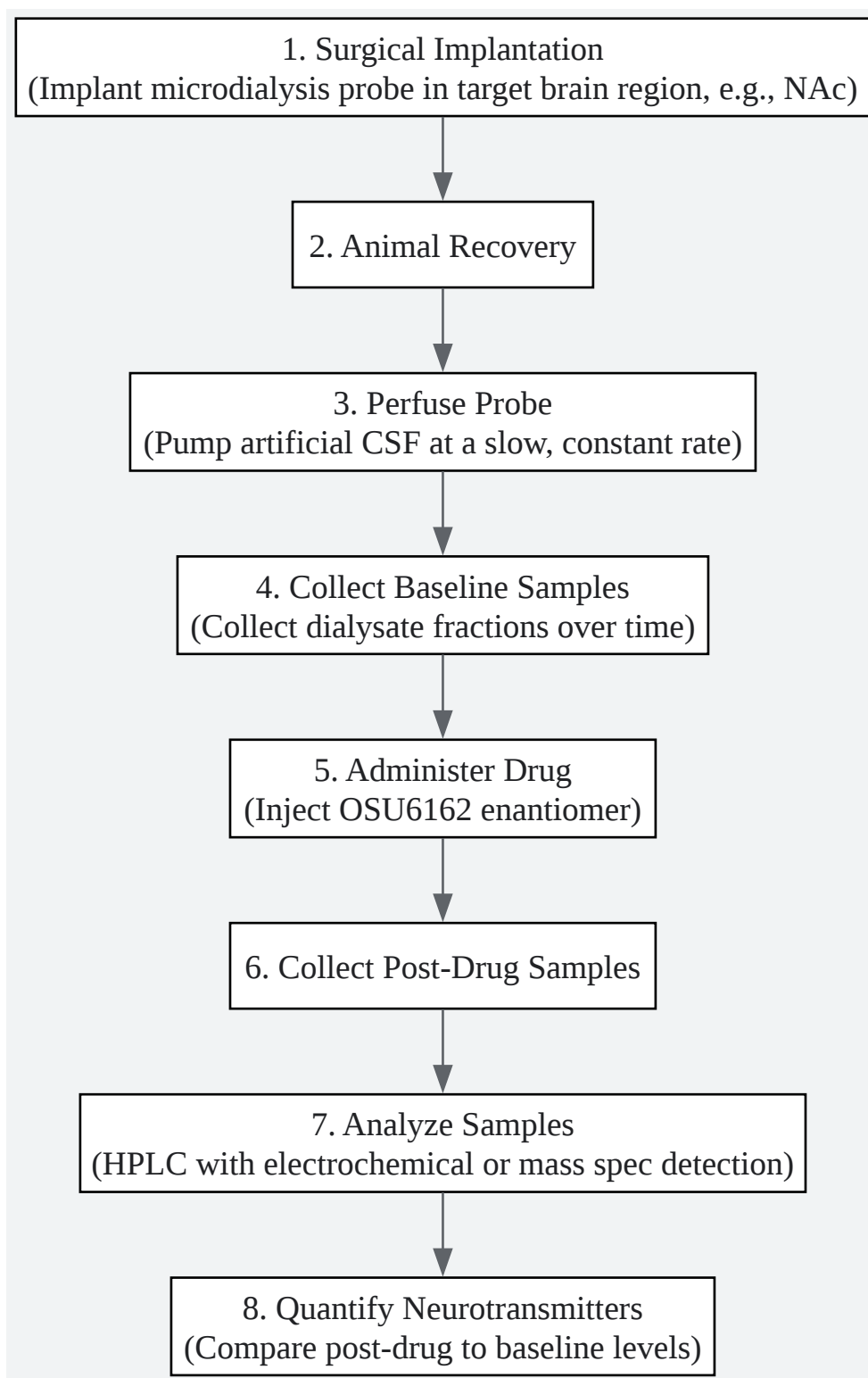












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References

- 1. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT_{2A} serotonin and D₂ dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. I. In vivo evidence for partial agonist effects of (-)-OSU6162 and (+)-OSU6162 on 5-HT_{2A} serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between monoamines, glutamate, and GABA in schizophrenia: new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stimulating and inhibitory effects of the dopamine “stabilizer” (-)-OSU6162 on dopamine D₂ receptor function in vitro [ouci.dntb.gov.ua]
- 5. Milestone Review: Metabolic dynamics of glutamate and GABA mediated neurotransmission - The essential roles of astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
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